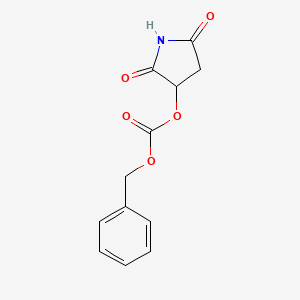benzyloxycarbonyl-oxysuccinimide
CAS No.:
Cat. No.: VC14347781
Molecular Formula: C12H11NO5
Molecular Weight: 249.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H11NO5 |
|---|---|
| Molecular Weight | 249.22 g/mol |
| IUPAC Name | benzyl (2,5-dioxopyrrolidin-3-yl) carbonate |
| Standard InChI | InChI=1S/C12H11NO5/c14-10-6-9(11(15)13-10)18-12(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14,15) |
| Standard InChI Key | OOMGRWNPCPICJN-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(=O)NC1=O)OC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
Cbz-OSu is characterized by a succinimide core linked to a benzyloxycarbonyl group. This structure confers reactivity toward primary and secondary amines, facilitating the formation of stable carbamate linkages. The compound crystallizes as a white to off-white powder with a melting point of 80–82°C . Its solubility profile includes high solubility in polar aprotic solvents such as acetone (0.1 g/mL) and acetonitrile, while remaining insoluble in water due to moisture sensitivity .
Table 1: Key Physical Properties of Cbz-OSu
| Property | Value |
|---|---|
| Molecular Weight | 249.22 g/mol |
| Melting Point | 80–82°C |
| Density | 1.3189 (estimated) |
| Refractive Index | 1.5560 (estimated) |
| Solubility in Acetone | 0.1 g/mL |
| Decomposition Temperature | 81°C |
| Storage Conditions | 2–8°C, inert atmosphere, dark |
Stability and Reactivity
Cbz-OSu is moisture-sensitive, requiring storage under anhydrous conditions to prevent hydrolysis . Its stability in organic solvents enables compatibility with reactions involving acid-labile protecting groups, such as tert-butoxycarbonyl (Boc) . The compound’s flash point of 81°C underscores the need for cautious handling in high-temperature environments .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The preparation of Cbz-OSu typically involves the reaction of N,N’-disuccinimidyl carbonate with benzyl alcohol in the presence of a base such as triethylamine. This method proceeds via nucleophilic acyl substitution, where the hydroxyl group of benzyl alcohol displaces one succinimide moiety:
The reaction is conducted under inert atmospheres to mitigate side reactions, yielding high-purity product after recrystallization.
Industrial Manufacturing
While detailed industrial protocols are proprietary, scale-up adaptations include continuous flow reactors to enhance yield and reduce byproducts. Automated purification systems, such as flash chromatography, ensure batch consistency, critical for pharmaceutical applications requiring regulatory compliance.
Applications in Organic Synthesis
Peptide Synthesis
Cbz-OSu is widely employed in solid-phase peptide synthesis (SPPS) to protect α-amino groups during chain elongation. For example, in the synthesis of cyclic methionine analogs, Cbz-OSu selectively protects amines, enabling subsequent coupling reactions without epimerization. This selectivity was pivotal in the total synthesis of (-)-diazonamide A, a marine natural product with antitumor activity.
Antibiotic Development
Modification of aminoglycoside antibiotics using Cbz-OSu has yielded derivatives with enhanced efficacy against multidrug-resistant bacteria. By protecting specific amino groups, researchers circumvent enzymatic deactivation mechanisms, restoring potency against Gram-negative pathogens.
Bioconjugation Strategies
In drug delivery systems, Cbz-OSu facilitates the covalent attachment of targeting ligands to therapeutic agents. For instance, antibody-drug conjugates (ADCs) utilize Cbz-protected amines to ensure site-specific linkage, minimizing off-target effects.
Comparative Analysis with Related Reagents
Cbz-OSu vs. Benzyl Chloroformate
Benzyl chloroformate (Cbz-Cl), another Cbz-protecting reagent, operates via a more reactive chloroformate group. While Cbz-Cl offers faster reaction kinetics, it generates hydrochloric acid as a byproduct, necessitating stringent pH control. In contrast, Cbz-OSu releases non-acidic succinimide, making it preferable for acid-sensitive substrates .
Cbz-OSu vs. Fmoc-OSu
Future Directions and Innovations
Recent advances focus on integrating Cbz-OSu into flow chemistry platforms, reducing reaction times and solvent use. Additionally, its application in polymer science—such as synthesizing amine-functionalized dendrimers—promises breakthroughs in nanotechnology and drug delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume